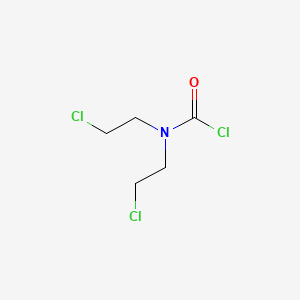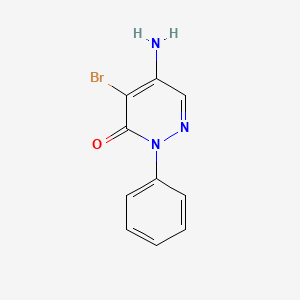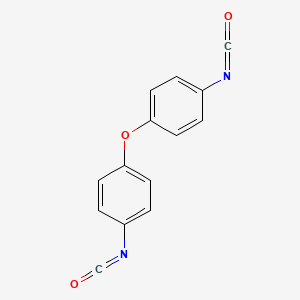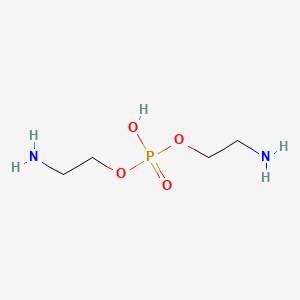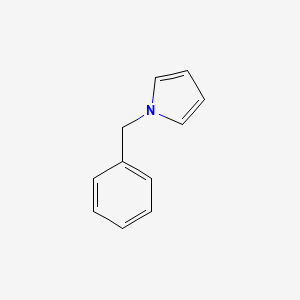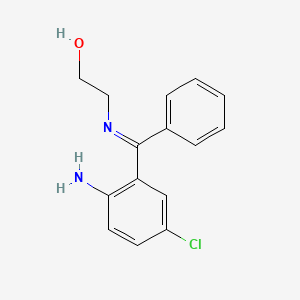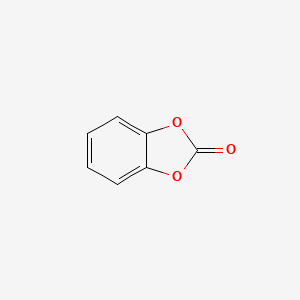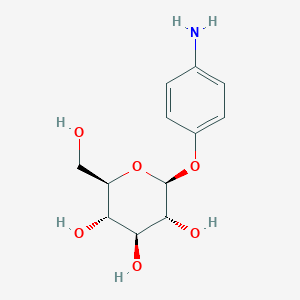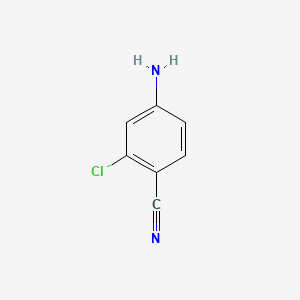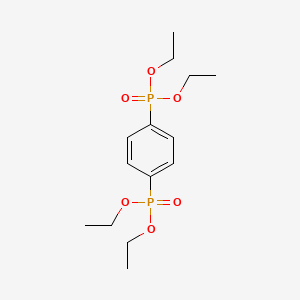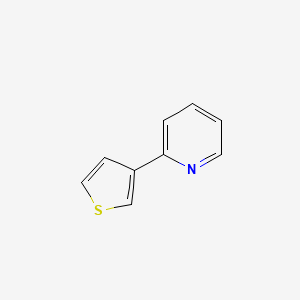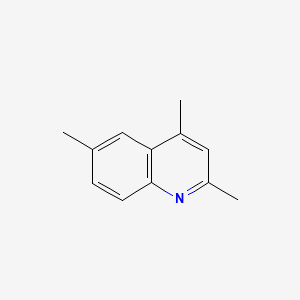
2,4,6-トリメチルキノリン
説明
2,4,6-Trimethylquinoline (2,4,6-TMQ) is an aromatic heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile intermediate used in the synthesis of drugs, perfumes, dyes, and other chemicals. 2,4,6-TMQ is a colorless, water-soluble compound with a molecular weight of 150.2 g/mol. It is a substituted quinoline compound with a structure consisting of two methyl groups at the 2nd and 6th positions, and one methyl group at the 4th position. 2,4,6-TMQ is a highly reactive compound and can be used as a starting material in a variety of synthetic reactions.
科学的研究の応用
有機合成
この化合物は、有機合成における構成要素として機能します。 様々な化学反応を起こして、医薬品化学や材料科学における潜在的な応用を持つ新しい化合物を形成することができます 。例えば、治療の可能性を持つ他の複雑なキノリン誘導体の合成に使用できます。
医薬品化学
2,4,6-トリメチルキノリンを含むキノリン誘導体は、幅広い生物活性で知られています。様々な生物学的用途における有効性から、創薬におけるコアテンプレートとして使用されています。 この化合物は、薬理学的プロファイルを改善した新薬の開発に不可欠な存在となる可能性があります .
薬理学的用途
最近の進歩は、2,4,6-トリメチルキノリンのような官能化キノリンモチーフが、様々な疾患の治療薬開発における役割を明らかにしています。 その誘導体は、生体内および試験管内スクリーニングで有望な結果を示しており、新しい薬剤開発につながる可能性があります .
材料科学
この化合物の熱力学的特性は、特に極端な条件下での相転移と材料安定性の研究において、材料科学の研究対象となる可能性があります .
分析化学
2,4,6-トリメチルキノリンは、そのよく特徴付けられた質量スペクトルと熱物理的特性により、分析化学における標準物質または参照物質として使用できます。 これにより、機器の校正と分析方法の検証が可能になります .
化学工学
この化合物の臨界密度と相境界圧力を理解することは、高圧用途向けシステムを設計する化学エンジニアにとって不可欠です。 この情報は、反応器やその他の機器を安全かつ効率的に設計するのに役立ちます .
環境科学
環境科学では、この化合物の蒸発エンタルピーと熱伝導率を研究することで、大気中での挙動と潜在的な環境への影響に関する洞察を得ることができます .
作用機序
特性
IUPAC Name |
2,4,6-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXGZGKWSUMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176961 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243-89-2 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX43GP9TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the electrochemical properties of 3-arylazo-2,4,6-trimethylquinoline derivatives?
A1: Research on 3-arylazo-2,4,6-trimethylquinoline derivatives, which contain the 2,4,6-trimethylquinoline core structure, reveals interesting electrochemical behavior. [] These compounds undergo a two-electron reduction process at both dropping mercury and glassy carbon electrodes across a range of pH values. This reduction is attributed to the -N=N- (azo) group within the molecule. Studies using cyclic voltammetry and coulometry indicate that the reduction is irreversible and diffusion-controlled. [] The research further explored the impact of solvent composition and supporting electrolytes on this electrochemical reduction. []
Q2: Are there any known mutagenic concerns regarding 2,4,6-trimethylquinoline?
A2: While not directly addressed in the provided abstracts, one paper identifies 7-amino-2,4,6-trimethylquinoline as a mutagenic compound. [] This derivative is found among the pyrolysis products of polyurethane foam. This finding raises concerns about the potential mutagenicity of related compounds, including 2,4,6-trimethylquinoline, and warrants further investigation into their safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




